molecular formula C23H26N2O4S B6503863 6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline CAS No. 866897-23-6

6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline

Cat. No. B6503863
CAS RN: 866897-23-6
M. Wt: 426.5 g/mol
InChI Key: AEHKLVHPPYQXKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline, also known as MMQ, is a synthetic organic compound with a wide range of applications in the scientific research field. It is an aromatic heterocyclic compound, composed of a six-membered ring with one nitrogen atom, two sulfur atoms, and three carbon atoms. MMQ has been used as a substrate in various biochemical studies, as a reagent in organic synthesis, and as a ligand in coordination chemistry. In

Mechanism of Action

6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline acts as a substrate for various enzymes, including esterases, lipases, and cysteine/methionine-cleaving enzymes. It is hydrolyzed by these enzymes, resulting in the release of free 4-methoxybenzenesulfonyl and 4-methylpiperidin-1-yl groups. These free groups can then react with other molecules, resulting in the formation of new compounds.
Biochemical and Physiological Effects
6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties. It has also been found to inhibit the growth of certain cancer cells, and to reduce the formation of amyloid plaques, which are associated with Alzheimer’s disease. Furthermore, it has been found to have a protective effect on the liver, and to reduce the levels of certain liver enzymes.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline in laboratory experiments is that it is relatively easy to synthesize and is readily available. Furthermore, it is a relatively stable compound, and is not easily degraded by enzymes or other compounds. However, there are some limitations to using 6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline in laboratory experiments. For example, it is not soluble in water, and therefore must be dissolved in an organic solvent in order to be used. Additionally, it is not very soluble in organic solvents, and therefore must be used in relatively large quantities in order to achieve the desired effect.

Future Directions

One possible future direction for 6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline is to use it as a reagent in organic synthesis. It has been shown to be a useful reagent in the synthesis of various compounds, and could potentially be used to synthesize a wide range of compounds. Additionally, 6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline could be used as a ligand in coordination chemistry, as it has been shown to form stable complexes with metal ions. Furthermore, 6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline could be used to study the mechanism of action of various enzymes, as it has been shown to be a useful substrate for various enzymes. Additionally, 6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline could be used to study the effects of various drugs, as it has been shown to have a variety of biochemical and physiological effects. Finally, 6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline could be used to study the structure and function of various proteins, as it has been shown to interact with various proteins.

Synthesis Methods

6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline can be synthesized through a multi-step process. The first step is the formation of the 4-methoxybenzenesulfonyl chloride, which is done by reacting 4-methoxybenzene with thionyl chloride. The second step is the formation of the 4-methylpiperidin-1-yl chloride, which is done by reacting 4-methylpiperidine with thionyl chloride. The third step is the formation of the 6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline, which is done by reacting 4-methoxybenzenesulfonyl chloride and 4-methylpiperidin-1-yl chloride in the presence of a base.

Scientific Research Applications

6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline has been used as a substrate in various biochemical studies. It has been used to study the enzymatic hydrolysis of esters, as well as the hydrolysis of N-acetyl-L-cysteine and N-acetyl-L-methionine. It has also been used to study the kinetics of esterase enzymes, and to study the catalytic activity of lipases. Furthermore, 6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline has been used as a reagent in organic synthesis, and as a ligand in coordination chemistry.

properties

IUPAC Name

6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S/c1-16-10-12-25(13-11-16)23-20-14-18(29-3)6-9-21(20)24-15-22(23)30(26,27)19-7-4-17(28-2)5-8-19/h4-9,14-16H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHKLVHPPYQXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.